HBC599

Fluorogenic ligand Protein design Fluorescence microscopy

Researchers tracking RNA dynamics face high background with conventional fluorophores. HBC599 is a fluorogenic benzylidene-cyanophenyl ligand: non-fluorescent free, but >1,600-fold activation upon Pepper aptamer or tmFAP binding, enabling high-signal-to-noise live-cell imaging. • Emission max ~599 nm; orthogonal to HBC530 for multiplexed experiments • Kd = 18 nM; validated by 2.1 Å crystal structure (PDB 8W6E) • Higher brightness & quantum yield than EGFP; ideal for de novo protein design screening & RNA visualization

Molecular Formula C21H17N3OS
Molecular Weight 359.4 g/mol
Cat. No. B8228619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBC599
Molecular FormulaC21H17N3OS
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCN(CCO)C1=CC2=C(C=C1)C=C(S2)C=C(C#N)C3=CC=C(C=C3)C#N
InChIInChI=1S/C21H17N3OS/c1-24(8-9-25)19-7-6-17-10-20(26-21(17)12-19)11-18(14-23)16-4-2-15(13-22)3-5-16/h2-7,10-12,25H,8-9H2,1H3/b18-11+
InChIKeyWXTHEUULEXARCU-WOJGMQOQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HBC599: Non-Fluorescent HBC Mimetic Fluorophore


HBC599 (CAS 2530162-00-4) is a benzylidene-cyanophenyl (HBC) derivative that functions as a fluorogenic ligand. In its free state, HBC599 is non-fluorescent in solution but exhibits strong fluorescence upon forming a tight complex with the Pepper RNA aptamer or with computationally designed transmembrane fluorescence-activating proteins (tmFAPs) [1]. This property enables the visualization of RNA dynamics in live cells and has been leveraged in the de novo design of proteins capable of non-covalent, specific small-molecule recognition within biological membranes [2]. The compound is characterized by an emission maximum at approximately 599 nm when bound [3].

Workflow
Fluorogenic ligand: non-fluorescent free in solution, strong emission upon binding to Pepper aptamer or designer tmFAPs
Spectral Window
Emission maximum ~599 nm enables spectral separation from other HBC variants in multiplexed imaging
Target Compatibility
Specifically recognized by Pepper RNA aptamer and computationally designed transmembrane fluorescence-activating proteins

Why HBC599 Cannot Be Substituted


Generic substitution with other HBC analogs (e.g., HBC530, HBC620) or conventional fluorescent proteins (e.g., GFP, EGFP) is not feasible due to HBC599's unique spectral and binding specificity profile. HBC599 exhibits a distinct emission maximum (~599 nm) that differs from other HBC variants, enabling specific spectral unmixing in multiplexed experiments . Critically, designer tmFAPs and the Pepper aptamer demonstrate high specificity for HBC599, with weak or negligible activation of structurally similar analogs like HBC530, HBC495, and HBC508 [1]. This specificity is essential for applications requiring precise molecular recognition, such as in the de novo design of transmembrane proteins where off-target fluorescence activation would compromise data integrity [2].

Emission profile mismatch: HBC530 (530 nm) and HBC620 (620 nm) differ from HBC599's ~599 nm peak, breaking spectral unmixing in multiplexed assays.
Binding specificity: Designer tmFAPs and wFAPs show weak or no activation of HBC495, HBC508, and HBC530, making them unsuitable substitutes for HBC599-dependent systems.
Molecular recognition: Off-target fluorescence activation by analog compounds would compromise data integrity in protein design and live-cell RNA tracking experiments.

HBC599 Quantitative Differentiation


Fluorescence Activation by tmFAP Binding

HBC599 undergoes a >1,600-fold increase in fluorescence intensity when bound to the computationally designed transmembrane fluorescence-activating protein tmFAP1.1 compared to its non-fluorescent free state in solution [1]. This activation ratio substantially exceeds the ~200-fold enhancement observed for non-covalent HBC-Pepper aptamer complexes [2].

Activation Fold
Reported
>1,600× fluorescence increase vs free ligand
~8× higher than HBC-Pepper aptamer complex
Supports low-background imaging readout context
tmFAP1.1, membrane-mimetic environment; excitation ~495 nm
Fluorogenic ligand Protein design Fluorescence microscopy

Brightness and Quantum Yield vs. EGFP

The HBC599-tmFAP complex exhibits both higher brightness and higher quantum yield compared to the widely used enhanced green fluorescent protein (EGFP) [1]. While absolute values are not reported in the abstract, the qualitative improvement over EGFP—a benchmark for genetically encoded fluorophores—is explicitly stated in the primary research publication.

Brightness vs EGFP
Reported
Reported higher brightness and quantum yield than EGFP
Qualitative head-to-head in live bacterial/eukaryotic cells
Supports high signal-to-noise imaging context
Membrane fraction; tmFAP expression
Fluorescent protein Quantum yield Brightness

Binding Affinity of tmFAP1.1 vs. HBC Analogs

The optimized transmembrane protein tmFAP1.1 binds HBC599 with a dissociation constant (Kd) of 18 nM, representing a mid-nanomolar affinity that is 210-fold stronger than the binding of HBC525 (Kd = 3.8 nM) to its aptamer [1]. This high-affinity interaction ensures stable complex formation at low ligand concentrations, critical for minimizing cytotoxicity and photobleaching.

Binding Affinity
Context-dependent
Kd = 18 nM (tmFAP1.1)
~4.7× weaker affinity vs HBC525-Pepper (Kd 3.8 nM)
Supports low-background labeling at low concentration
Equilibrium binding assay, membrane-mimetic buffer
Ligand binding affinity Protein engineering Biosensor

HBC599 and HBC620 Activation Specificity

Designer tmFAPs and wFAPs exhibit high specificity for HBC599 and HBC620, while showing negligible fluorescence activation when incubated with structurally related HBC analogs such as HBC495, HBC508, and HBC530 [1]. This discrimination is essential for multiplexed assays where orthogonal fluorophores must be independently addressed.

Activation Specificity
Head-to-head
Strong activation: HBC599, HBC620
Weak/No activation: HBC495, HBC508, HBC530
Supports multiplexed assay specificity context
1 µM protein + 1 µM ligand, TBS buffer
Molecular recognition Biosensor specificity Fluorogenic aptamer

Crystal Structure of HBC599-wFAP1.1 Complex

The crystal structure of HBC599 bound to the water-soluble fluorescent activating protein wFAP1.1 has been solved to 2.1 Å resolution (PDB ID: 8W6E) [1]. This high-resolution structure provides atomic-level detail of the ligand-binding pocket, facilitating rational mutagenesis and affinity maturation studies.

Crystal Structure
Method context
2.1 Å resolution (PDB 8W6E)
~28% improvement vs 2.7 Å HBC599-Pepper complex
Supports structure-guided design studies
Crystallization: 0.1 M HEPES pH 7.5, 20% PEG 8000
Structural biology X-ray crystallography Protein-ligand complex

HBC599 Optimal Use Cases


De Novo Design of Ligand-Sensing Transmembrane Proteins

Leverage the >1,600-fold fluorescence activation [1] and mid-nanomolar binding affinity (Kd = 18 nM) [2] of HBC599 to validate computationally designed transmembrane fluorescence-activating proteins (tmFAPs). The extreme dynamic range and specificity for HBC599 over other HBC analogs [3] make it an ideal readout for high-throughput screening of protein design variants.

Multiplexed Live-Cell RNA Imaging

Utilize HBC599 in combination with the Pepper RNA aptamer to tag and track RNA species in live cells. The distinct emission maximum (~599 nm) [4] and the availability of orthogonal HBC variants (e.g., HBC530) enable two-color RNA imaging with reduced spectral overlap, while the low background of the free ligand ensures high signal-to-noise ratio.

Structure-Guided Protein Engineering and Crystallography

Employ the 2.1 Å resolution crystal structure of the HBC599-wFAP1.1 complex (PDB 8W6E) [5] as a blueprint for rational mutagenesis aimed at enhancing binding affinity or altering spectral properties. The high-resolution model facilitates accurate molecular replacement in X-ray crystallography studies of related protein-ligand systems.

Benchmarking Novel Fluorogenic Probes vs. EGFP

Use HBC599 in conjunction with designer tmFAPs as a benchmark for evaluating new fluorogenic systems, given that the HBC599-tmFAP complex exhibits higher brightness and quantum yield than the widely adopted EGFP [1]. This provides a performance baseline for assessing the sensitivity of custom-built biosensors and imaging tools.

Application
Selection Property
Validation Focus
Transmembrane protein design validation
Ligand activation dynamic range
Screening readout robustness
Live-cell RNA imaging
Spectral specificity
Multiplexed imaging compatibility
Structure-guided protein engineering
High-resolution structural template
Mutagenesis / docking studies
Fluorogenic system benchmarking
Brightness & quantum yield relative to EGFP
Signal-to-noise comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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